molecular formula C18H28Br2O2 B162551 1,4-Dibromo-2,5-bis(hexyloxy)benzene CAS No. 128424-36-2

1,4-Dibromo-2,5-bis(hexyloxy)benzene

Cat. No. B162551
M. Wt: 436.2 g/mol
InChI Key: SOGHPVFJOUWTNY-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(hexyloxy)benzene is a chemical compound with the molecular formula C18H28Br2O2 . It is also known by other names such as 1,4-Dibrom-2,5-bis(hexyloxy)benzol in German, 1,4-Dibromo-2,5-bis(hexyloxy)benzène in French, and Benzene, 1,4-dibromo-2,5-bis(hexyloxy)- .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2,5-bis(hexyloxy)benzene consists of a benzene ring substituted with two bromine atoms and two hexyloxy groups . The average mass of the molecule is 436.222 Da and the monoisotopic mass is 434.045593 Da .

Scientific Research Applications

Polyphenylene Synthesis

The compound is utilized in the synthesis of comb-like polyphenylenes through processes like Suzuki coupling and atom transfer radical polymerization (ATRP). It acts as an initiator in the polymerization of styrene, leading to macromonomers that further react to form polyphenylenes with alternating polystyrene and hexyl side chains. These polymers exhibit high solubility in common organic solvents at room temperature, making them useful in various industrial applications. The thermal behavior and solubility characteristics of these polymers have been extensively studied and characterized using techniques like thermogravimetric analysis, differential scanning calorimetry, and various spectroscopic methods (Cianga & Yagcı, 2002).

Graft Copolymer Synthesis

In another application, the compound serves as a bifunctional initiator in the cationic ring opening polymerization (CROP) of tetrahydrofuran. This process results in the formation of graft copolymers with a central dibromobenzene ring, reacting through Suzuki coupling to yield poly(p-phenylene) with alternating side chains like polytetrahydrofuran (PTHF) and hexyl groups. Similar to the above application, these polymers demonstrate high solubility in organic solvents and are characterized using a range of analytical techniques to understand their structural and thermal properties (Cianga, Hepuzer, & Yagcı, 2002).

Molecular Packing Studies

In addition to polymer synthesis, this compound has been studied for its interesting packing interactions in the solid state. Derivatives of 1,4-Dibromo-2,5-bis(hexyloxy)benzene exhibit significant differences in their molecular packing, which are dominated by interactions like C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. Understanding these interactions is crucial for the development of materials with specific structural and electronic properties (Manfroni et al., 2021).

properties

IUPAC Name

1,4-dibromo-2,5-dihexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-13-16(20)18(14-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGHPVFJOUWTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1Br)OCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587374
Record name 1,4-Dibromo-2,5-bis(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-bis(hexyloxy)benzene

CAS RN

128424-36-2
Record name 1,4-Dibromo-2,5-bis(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of KOH powder (10.47 g, 186.6 mmol) in dried DMSO (360 mL) was degassed under vigorous stirring for 1 h. 2,5-dibromo-1,4-dihydroxybenzene (5 g, 18.66 mol) and 1-bromohexane (5.8 mL, 41.06 mmol) were added and stirred for 12 h. The solution was concentrated and precipitated in water, filtered, washed with methanol. The product was recrystallized in ethanol, dried in vacuo (4.518 g, 55.5%). 1H NMR(300 MHz, CDCl3): δ 7.08 (s, 2H), 3.95 (t, 4H), 1.8 (m, 4H), 1.49 (m, 4H). 1.37 (m, 8H), 0.9 (t, 6H).
Name
Quantity
10.47 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
YF Li, C Xu, FF Cen, ZQ Wang… - … Section E: Structure …, 2008 - scripts.iucr.org
In the centrosymmetric title compound, C18H28Br2O2, the alkyl chains adopt a fully extended all-trans conformation and each of them is almost planar. In addition, the alkyl chains are …
Number of citations: 6 scripts.iucr.org
CH Teh, M Mat Salleh, MI Mohamed Tahir… - … Section E: Structure …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C14H20Br2O2, contains one half-molecule located on an inversion centre. The molecule is essentially planar, with a maximum deviation from …
Number of citations: 2 scripts.iucr.org
JA Paquette, JB Gilroy - Journal of Polymer Science Part A …, 2016 - Wiley Online Library
Nickel(II) complexes of Goedken's macrocycle bearing alkyne substituents were copolymerized with 2,7‐dibromo‐9,9‐dihexylfluorene, 2,5‐dibromo‐3‐hexylthiophene, and 1,4‐dibromo…
Number of citations: 16 onlinelibrary.wiley.com
P Murugan, SJ Ananthakrishnan, N Somanathan… - RSC Advances, 2015 - pubs.rsc.org
Graft through Sonogashira polymerization was used to functionalize various surfaces with conjugate polymers in a dimension of less than 100 nm. Atomic force microscopy …
Number of citations: 14 pubs.rsc.org
S Maruyama, Y Kawanishi - Journal of Materials Chemistry, 2002 - pubs.rsc.org
Violet-blue emission from novel aromatic bis(diazaborole)s, which were synthesized by the reaction of 2,5-bis(hexyloxy)-1,4-phenylenediboronic acid and 1,2-phenylenediamine …
Number of citations: 86 pubs.rsc.org
H Shi, Z An, PZ Li, J Yin, G Xing, T He… - Crystal Growth & …, 2016 - ACS Publications
Achieving highly efficient phosphorescence in metal-free materials under ambient conditions remains a major challenge in organic optoelectronics. Herein, we report a concise …
Number of citations: 117 pubs.acs.org
Y Qiu, JC Worch, DN Chirdon, A Kaur… - … A European Journal, 2014 - Wiley Online Library
4‐Dimercapto‐2,5‐diphosphinobenzene and 3,6‐bis(hexyloxy)‐1,4‐dimercapto‐2,5‐diphosphinobenzene were synthesized and combined with various acid chlorides to obtain a …
K Naka, S Inagi, Y Chujo - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
A new electron‐donating polymer composed of a vinylogous tetrathiafulvalene (TTF) unit was prepared by the oxidative dimerization of 1,4‐bisdithiafulvenyl‐2,5‐didodecyloxybenzene …
Number of citations: 10 onlinelibrary.wiley.com
JA Mikroyannidis, MM Stylianakis… - Journal of applied …, 2009 - Wiley Online Library
Two new soluble alternating phenylenevinylene copolymers S and L which contained dithienbenzothiadiazole moieties were synthesized by Heck coupling. The repeating unit of L was …
Number of citations: 1 onlinelibrary.wiley.com
ME Halim, A Bandyopadhyay, ME Hossain… - Journal of Molecular …, 2020 - Elsevier
Synthesis and structural, photo physical, and conformational behaviors at variable temperature and structural optimization of the pyromelliticdiimide-based bromo-substituted [2 + 2] …
Number of citations: 2 www.sciencedirect.com

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